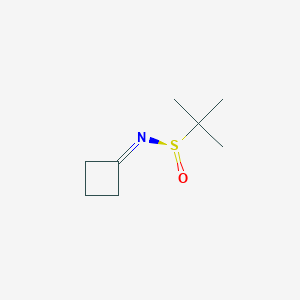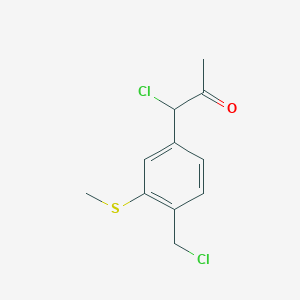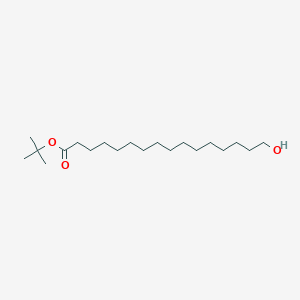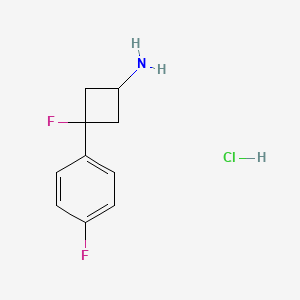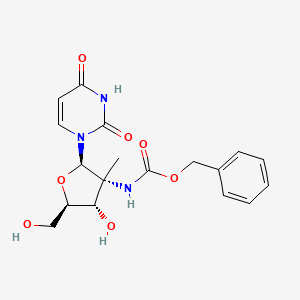
(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Almorexant hydrochloride is a potent and competitive dual orexin 1 receptor (OX1) and orexin 2 receptor (OX2) antagonist. It was developed by Actelion Pharmaceuticals and GlaxoSmithKline for the treatment of insomnia. The compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors, which are involved in the regulation of sleep and wakefulness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of almorexant hydrochloride involves several key steps. One notable method is the enantioselective synthesis via iridium-catalysed intramolecular allylic amidation. This method involves the preparation of the chiral tetrahydroisoquinoline core structure, followed by an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .
Industrial Production Methods
Industrial production methods for almorexant hydrochloride are not extensively documented in the public domain. the synthesis typically involves the use of advanced catalytic processes and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Almorexant hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative reactions, particularly during its synthesis.
Substitution: Substitution reactions may occur, especially in the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of almorexant hydrochloride include iridium catalysts, hydrazine, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major product formed from these reactions is almorexant hydrochloride itself, which is obtained in its pure form after several purification steps.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic organic chemistry.
Medicine: The primary application of almorexant hydrochloride is in the treatment of insomnia.
Industry: While its industrial applications are limited, almorexant hydrochloride’s synthesis and production methods are of interest to the pharmaceutical industry.
Mechanism of Action
Almorexant hydrochloride exerts its effects by acting as a competitive antagonist of the OX1 and OX2 orexin receptors. These receptors are involved in the regulation of sleep and wakefulness. By inhibiting the activation of these receptors, almorexant hydrochloride promotes sleep and reduces wakefulness . The compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular calcium mobilization .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: Another dual orexin receptor antagonist used for the treatment of insomnia.
Daridorexant: A selective dual orexin receptor antagonist that improves sleep and daytime functioning in patients with insomnia.
Uniqueness
Almorexant hydrochloride is unique in its specific binding affinity and competitive antagonism of both OX1 and OX2 receptors. Its development marked a significant advancement in the treatment of insomnia, offering an alternative to traditional benzodiazepines and Z-drugs .
Properties
Molecular Formula |
C29H32ClF3N2O3 |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
(2R)-2-[(1R)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C29H31F3N2O3.ClH/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32;/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35);1H/t24-,27-;/m1./s1 |
InChI Key |
BYGBTDRDPBJUBB-ITTCRWFKSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




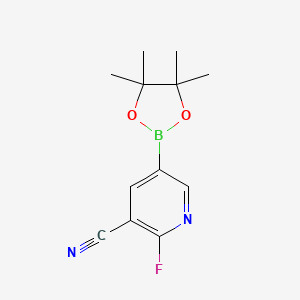

![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)

![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)

